MK-3577

Description

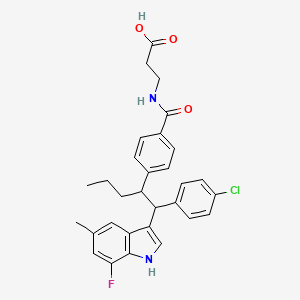

This compound is a structurally complex molecule featuring a chlorophenyl group, a fluoro-methyl-substituted indole core, a pentan-2-yl chain, and a benzoyl-linked amino propanoic acid moiety. The fluorine and chlorine substituents likely enhance metabolic stability and binding affinity, while the extended pentan-2-yl chain may influence lipophilicity and membrane permeability .

Properties

CAS No. |

1019112-29-8 |

|---|---|

Molecular Formula |

C30H30ClFN2O3 |

Molecular Weight |

521.0 g/mol |

IUPAC Name |

3-[[4-[(1R,2S)-1-(4-chlorophenyl)-1-(7-fluoro-5-methyl-1H-indol-3-yl)pentan-2-yl]benzoyl]amino]propanoic acid |

InChI |

InChI=1S/C30H30ClFN2O3/c1-3-4-23(19-5-7-21(8-6-19)30(37)33-14-13-27(35)36)28(20-9-11-22(31)12-10-20)25-17-34-29-24(25)15-18(2)16-26(29)32/h5-12,15-17,23,28,34H,3-4,13-14H2,1-2H3,(H,33,37)(H,35,36)/t23-,28+/m1/s1 |

InChI Key |

FYRJJCYFYLLOSC-LXFBAYGMSA-N |

Isomeric SMILES |

CCC[C@H](C1=CC=C(C=C1)C(=O)NCCC(=O)O)[C@H](C2=CC=C(C=C2)Cl)C3=CNC4=C3C=C(C=C4F)C |

Canonical SMILES |

CCCC(C1=CC=C(C=C1)C(=O)NCCC(=O)O)C(C2=CC=C(C=C2)Cl)C3=CNC4=C3C=C(C=C4F)C |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

MK3577; MK 3577; MK-3577. |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MK-3577 involves multiple steps, including the formation of key intermediates and their subsequent coupling. The synthetic route typically starts with the preparation of an indole derivative, which is then functionalized to introduce the necessary substituents. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to achieve the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is scaled up to accommodate larger quantities. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as crystallization, chromatography, and recrystallization are employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

MK-3577 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogens, alkylating agents, and nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines. Substitution reactions can produce a wide range of derivatives depending on the substituents introduced .

Scientific Research Applications

G Protein-Coupled Receptor Modulation

MK-3577 has been studied for its role as a modulator of G protein-coupled receptors (GPCRs). These receptors are crucial in various physiological processes and are targeted for drug development due to their involvement in numerous diseases. The compound's ability to influence intracellular calcium levels through inositol trisphosphate signaling pathways has been documented, suggesting potential therapeutic uses in treating conditions like hypertension and heart failure .

Antitumor Activity

Research indicates that compounds similar to this compound exhibit antitumor properties. The structural features of this compound, particularly the indole and benzoyl moieties, may contribute to its efficacy against certain cancer cell lines. Studies have shown that such compounds can induce apoptosis in cancer cells, making them candidates for further investigation in oncology .

Neuropharmacology

The compound's interaction with neurotransmitter systems has been explored, particularly regarding its potential effects on mood and cognition. Given the structural similarities to other psychoactive substances, this compound may influence serotonin and dopamine pathways, warranting further research into its effects on mental health disorders .

Synthesis and Characterization

The synthesis of this compound involves several steps, including the reaction of key intermediates under controlled conditions to yield the final product with high purity. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .

Case Study 1: Antitumor Efficacy

In a study published in Molecular Cancer Therapeutics, this compound was tested against various cancer cell lines. The results indicated a significant reduction in cell viability at specific concentrations, highlighting its potential as an antitumor agent. The study emphasized the need for further exploration of its mechanism of action and potential clinical applications .

Case Study 2: GPCR Interaction

A publication in Journal of Medicinal Chemistry detailed the interaction of this compound with specific GPCRs, demonstrating its capacity to modulate receptor activity effectively. This modulation was linked to altered intracellular signaling pathways that could be harnessed for therapeutic benefits in cardiovascular diseases .

Mechanism of Action

MK-3577 exerts its effects by binding to the glucagon receptor and blocking its activation. This inhibition prevents the glucagon-mediated increase in cyclic adenosine monophosphate (cAMP) levels, thereby reducing glucose production in the liver. The molecular targets involved include the glucagon receptor and downstream signaling pathways such as the cAMP-dependent protein kinase pathway .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues with Modified Indole Cores

Compound A : 3-[1-(4-Chlorobenzyl)-5-(2-Fluoro-2'-methylbiphenyl-4-yl)-3-methyl-1H-indol-2-yl]-2,2-dimethylpropanoic Acid

- Key Differences: Replaces the pentan-2-yl chain with a biphenyl group. Incorporates dimethyl groups on the propanoic acid.

- Implications :

Compound B : 3-[2-(4-Fluorophenyl)-5-Methoxy-1H-indol-3-yl]propanoic Acid

- Implications :

Pharmacophore-Modified Derivatives

Compound C : 3-(1-(4-Chlorobenzoyl)-5-Methoxy-3-Methyl-1H-indol-2-yl)-N-(Trifluoromethoxyphenyl)sulfonyl Propanamide

- Key Differences: Sulfonamide group replaces the amino propanoic acid. Trifluoromethoxy substituent enhances electron-withdrawing effects.

- Implications :

Compound D : 3-{[(4-Chlorophenyl)methyl]amino}propanoic Acid Hydrochloride

- Implications :

Comparative Data Table

Research Findings and Implications

- Structural Complexity vs. Bioactivity : The target compound’s pentan-2-yl chain and halogenated indole core likely confer superior target engagement compared to simpler analogs like Compound D, but synthetic challenges (e.g., lower yields in sulfonamide derivatives) may limit scalability .

- Substituent Effects : Fluorine and chlorine atoms enhance binding through halogen bonding, while methoxy groups improve metabolic stability at the cost of reduced potency .

- Pharmacophore Optimization : Sulfonamide and carboxylate groups dictate selectivity profiles—sulfonamides favor enzyme inhibition, while carboxylates may enhance anti-inflammatory activity .

Biological Activity

The compound 3-[[4-[1-(4-chlorophenyl)-1-(7-fluoro-5-methyl-1H-indol-3-yl)pentan-2-yl]benzoyl]amino]propanoic acid is a complex organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a detailed overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors in the body, particularly those involved in neurotransmission and inflammatory responses. The presence of a benzoyl moiety and a chlorophenyl group suggests potential interactions with various neurotransmitter systems, including serotonin and dopamine pathways.

Key Mechanisms:

- Receptor Modulation : The compound may act as an antagonist or agonist at certain receptors, influencing neurotransmitter release and receptor signaling.

- Inhibition of Enzymatic Activity : It may inhibit enzymes involved in inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.

Biological Activities

Research has indicated several biological activities associated with this compound:

- Antidepressant Effects : Preliminary studies suggest that the compound may exhibit antidepressant-like effects through modulation of serotonin receptors.

- Anti-inflammatory Properties : The compound has shown promise in reducing inflammation in various models, indicating potential use in treating inflammatory diseases.

- Anticonvulsant Activity : Some derivatives of similar structures have demonstrated anticonvulsant properties, suggesting that this compound may also have potential in seizure management.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antidepressant | Increased serotonin levels | |

| Anti-inflammatory | Reduced cytokine levels | |

| Anticonvulsant | Decreased seizure frequency |

Case Studies

Several case studies have explored the biological activity of compounds similar to 3-[[4-[1-(4-chlorophenyl)-1-(7-fluoro-5-methyl-1H-indol-3-yl)pentan-2-yl]benzoyl]amino]propanoic acid. These studies provide insights into its potential therapeutic applications.

Case Study 1: Antidepressant Activity

A study evaluated the antidepressant effects of a related compound in a rodent model. The results indicated significant reductions in depressive behaviors when administered at specific dosages, correlating with increased serotonin levels in the brain .

Case Study 2: Anti-inflammatory Efficacy

Another study focused on the anti-inflammatory properties of similar compounds. It was found that treatment significantly decreased levels of TNF-alpha and IL-6 in animal models of induced inflammation, suggesting a robust anti-inflammatory effect .

Research Findings

Recent findings highlight the importance of structural modifications on the biological activity of this class of compounds. Substituents such as fluoro and chlorophenyl groups play critical roles in enhancing receptor affinity and selectivity. Ongoing research aims to optimize these compounds for improved efficacy and reduced side effects.

Q & A

Q. What are the recommended synthetic routes for preparing this compound, and how can purity be optimized?

The compound’s synthesis likely involves multi-step organic reactions, including amide coupling (benzoyl-amino linkage) and indole ring functionalization. A typical approach would involve:

- Step 1 : Synthesis of the indole core via Fischer indole or palladium-catalyzed cross-coupling to introduce the 7-fluoro-5-methyl substituents .

- Step 2 : Alkylation or condensation to attach the 4-chlorophenyl-pentan-2-yl moiety.

- Step 3 : Benzoylation of the amino group followed by coupling with propanoic acid.

- Purification : Use preparative HPLC or recrystallization (e.g., using ethanol/water mixtures) to achieve >95% purity. Monitor by NMR (¹H/¹³C) and LC-MS to confirm structural integrity .

Q. Which analytical techniques are critical for characterizing this compound’s physicochemical properties?

- Structural Confirmation : ¹H/¹³C NMR (e.g., aromatic protons at δ 7.2–8.1 ppm, indole NH at δ ~10.5 ppm) and high-resolution mass spectrometry (HRMS) .

- Purity : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm .

- Solubility : Determine in DMSO, PBS, and ethanol using nephelometry or UV-vis spectroscopy. Adjust pH to assess ionization effects (pKa via potentiometric titration) .

Q. How should researchers handle stability and storage to prevent degradation?

- Storage : Store at –20°C in amber vials under inert gas (N₂/Ar) to minimize hydrolysis of the amide bond or oxidation of the indole ring.

- Stability Tests : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Use lyophilization for long-term storage if aqueous solubility is low .

Advanced Research Questions

Q. What computational strategies can predict this compound’s reactivity or binding interactions?

- Quantum Chemical Calculations : Use density functional theory (DFT) to model electron distribution, focusing on the indole’s electrophilic sites and the benzoyl-amino group’s hydrogen-bonding potential .

- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) using software like GROMACS. Validate with experimental IC₅₀ values from enzyme inhibition assays .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

- Meta-Analysis : Compare datasets across studies using statistical tools (e.g., ANOVA) to identify outliers. Variables like assay conditions (pH, temperature) or impurity profiles (e.g., enantiomeric excess) may explain discrepancies .

- Replication Studies : Reproduce key experiments under standardized conditions, including control compounds (e.g., 4-chlorophenyl analogs from ).

Q. What experimental designs are optimal for studying its metabolic stability in vitro?

- Hepatocyte/Microsomal Assays : Incubate the compound with human liver microsomes (HLMs) and monitor depletion via LC-MS/MS. Calculate intrinsic clearance (CLᵢₙₜ) and half-life .

- Metabolite Identification : Use high-resolution mass spectrometry (HRMS) with data-dependent acquisition (DDA) to detect phase I/II metabolites (e.g., hydroxylation, glucuronidation) .

Q. How can stereochemical purity be ensured during synthesis, given the compound’s chiral centers?

- Chiral HPLC : Use columns like Chiralpak IA/IB to separate enantiomers. Optimize mobile phase (e.g., hexane/isopropanol with 0.1% TFA) .

- Asymmetric Catalysis : Employ chiral catalysts (e.g., BINAP-metal complexes) during key steps like indole alkylation to control stereochemistry .

Methodological and Technical Challenges

Q. What strategies mitigate low solubility in biological assays?

- Co-Solvent Systems : Use cyclodextrins (e.g., HP-β-CD) or micellar formulations (e.g., Cremophor EL) to enhance aqueous solubility .

- Prodrug Design : Introduce ester or phosphate groups at the propanoic acid moiety to improve permeability, followed by enzymatic cleavage in vivo .

Q. How can reaction yields be improved for large-scale synthesis?

Q. What in vitro models are suitable for evaluating its pharmacokinetic-pharmacodynamic (PK-PD) relationships?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.